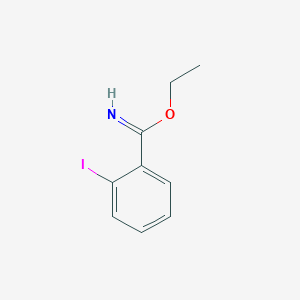

Ethyl 2-iodobenzimidate

CAS No.:

Cat. No.: VC14232313

Molecular Formula: C9H10INO

Molecular Weight: 275.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10INO |

|---|---|

| Molecular Weight | 275.09 g/mol |

| IUPAC Name | ethyl 2-iodobenzenecarboximidate |

| Standard InChI | InChI=1S/C9H10INO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3 |

| Standard InChI Key | MNNFRTFOZHJXIR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=N)C1=CC=CC=C1I |

Introduction

Structural and Molecular Characteristics

Ethyl 2-iodobenzimidate (C₉H₁₀INO₂) is characterized by a benzene ring substituted with an iodine atom at the ortho position and an imidate ester group (-N=C(OEt)-O-) at the adjacent position. This configuration distinguishes it from benzamide analogs like N-ethyl-2-iodobenzamide (C₉H₁₀INO), which possess an amide moiety (-CONH-) instead of the imidate ester.

Key Structural Features:

-

Iodine Substituent: The electron-withdrawing iodine atom at the ortho position influences electronic distribution, enhancing electrophilic substitution reactivity at the para position.

-

Imidate Ester Group: The imidate functional group confers unique reactivity, enabling participation in nucleophilic addition and cyclization reactions .

Table 1: Comparative Molecular Properties

| Property | Ethyl 2-Iodobenzimidate | N-Ethyl-2-Iodobenzamide |

|---|---|---|

| Molecular Formula | C₉H₁₀INO₂ | C₉H₁₀INO |

| Molecular Weight (g/mol) | 291.09 | 275.09 |

| Functional Group | Imidate ester | Amide |

| logP (Predicted) | 2.8–3.2 | 2.5–3.0 |

Synthetic Methodologies

While no documented synthesis of ethyl 2-iodobenzimidate exists in the provided sources, its preparation can be inferred from routes used for analogous iodinated imidates and benzamides.

Pathway 1: Iodination of Ethyl Benzimidate

-

Starting Material: Ethyl benzimidate (C₉H₁₁NO₂).

-

Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–25°C.

-

Purification: Column chromatography (hexane/ethyl acetate gradient) to isolate the ortho-iodinated product.

Reaction Scheme:

Pathway 2: Transimidification

-

Starting Material: 2-Iodobenzonitrile.

-

Reaction with Ethanol and HCl: Formation of ethyl 2-iodobenzimidate hydrochloride intermediate.

-

Neutralization: Treatment with aqueous sodium bicarbonate to yield the free imidate .

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom in ethyl 2-iodobenzimidate is susceptible to displacement by nucleophiles (e.g., amines, thiols) under mild conditions, analogous to N-ethyl-2-iodobenzamide. For example:

Cyclization Reactions

The imidate group facilitates intramolecular cyclization, enabling the synthesis of heterocycles such as quinazolinones:

| Application | Mechanism | Challenges |

|---|---|---|

| Radiopharmaceuticals | ¹²³I labeling for SPECT imaging | Radiolytic stability optimization |

| Organic Synthesis | Building block for heterocycles | Competing side reactions |

| Catalysis | Ligand in transition-metal complexes | Steric hindrance from ethyl group |

Future Research Directions

-

Synthetic Optimization: Develop regioselective iodination methods to minimize para-substituted byproducts.

-

Biological Screening: Evaluate antiproliferative activity against cancer cell lines and compare with benzamide analogs.

-

Radiolabeling Studies: Investigate ¹²⁵I or ¹³¹I incorporation for theranostic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume